molecular formula C20H20N2O3 B14256803 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- CAS No. 225668-22-4

3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-

Cat. No.: B14256803
CAS No.: 225668-22-4
M. Wt: 336.4 g/mol
InChI Key: IOTOIOKJPPIIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-5,6-bis(4-methoxyphenyl)hydrazine with an appropriate diketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

In an industrial setting, the production of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups , while reduction may produce hydrogenated derivatives .

Scientific Research Applications

3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: can be compared with other similar compounds in the pyridazinone class, such as:

  • 3(2H)-Pyridazinone, 2-ethyl-5,6-diphenyl-
  • 3(2H)-Pyridazinone, 2-methyl-5,6-bis(4-methoxyphenyl)-
  • 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-chlorophenyl)-

The uniqueness of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyridazinone derivatives.

Properties

CAS No.

225668-22-4

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-ethyl-5,6-bis(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H20N2O3/c1-4-22-19(23)13-18(14-5-9-16(24-2)10-6-14)20(21-22)15-7-11-17(25-3)12-8-15/h5-13H,4H2,1-3H3

InChI Key

IOTOIOKJPPIIQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.